N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-16-9-8-13(10-17(16)24-2)15-12-26-19(20-15)21-18(22)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXOGMBCFECRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an effective antimicrobial agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies reveal that it may exert cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analyses indicate that modifications to the phenyl and thiazole rings can enhance its efficacy against specific cancer types .
Drug Development
This compound serves as a valuable scaffold for the development of new therapeutic agents. Its unique structural features allow for the design of derivatives with improved pharmacological profiles. For instance, compounds derived from this scaffold are being explored for their potential use in treating neurological disorders due to their anticonvulsant activities .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values of 31.25 µg/mL and 62.5 µg/mL respectively. This underscores its potential as an effective antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Flexibility: The phenoxyacetamide chain may offer greater rotational freedom than rigid triazole or oxadiazole systems, enabling adaptive binding .
- Biological Selectivity : Substituent choice (e.g., methoxy vs. hydroxy) critically influences enzyme inhibition profiles, as seen in COX/LOX studies .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring connected to a dimethoxyphenyl group and a phenoxyacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 404.48 g/mol. The structural uniqueness contributes to its diverse biological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it targets protein tyrosine phosphatases (PTPs), which play critical roles in regulating cellular functions such as growth and differentiation .
- Cell Cycle Modulation : Research indicates that the compound can influence cell cycle progression by modulating the activity of cyclin-dependent kinases (CDKs) and other regulatory proteins .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., A431 and Jurkat cells) revealed that the compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its binding affinity and efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Tests : Preliminary studies indicate that this compound exhibits activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Studies suggest that the compound has moderate bioavailability when administered orally. In animal models, bioavailability rates were observed to be around 10% following oral dosing .
Case Studies and Research Findings
Recent research highlights various applications of this compound:
- Diabetes Management : In a study involving diabetic rat models, this compound improved insulin sensitivity and glucose tolerance by modulating gene expression related to insulin signaling pathways .
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines in macrophage cultures .
Q & A
Q. What are the key structural motifs of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how do they influence its physicochemical properties?
Answer: The compound features:
- A thiazole ring (common in bioactive molecules due to sulfur and nitrogen heteroatoms) .
- 3,4-Dimethoxyphenyl substituent (electron-rich aromatic system, enhancing π-π stacking interactions) .
- Phenoxyacetamide moiety (flexible linker enabling hydrogen bonding and conformational adaptability) .
These motifs contribute to:
- Lipophilicity : Calculated logP values (~2.8–3.2) suggest moderate membrane permeability .
- Thermal stability : Melting points >200°C (observed in analogs) indicate robustness for solid-state studies .
- Spectroscopic signatures : IR (C=O stretch at ~1680 cm⁻¹) and NMR (thiazole proton at δ 7.2–7.5 ppm) aid structural validation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Key steps from analogous syntheses :
Thiazole ring formation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/EtOH, 80°C).
Acetamide coupling : Use chloroacetyl chloride and 2-aminothiazole derivatives in dichloromethane with triethylamine (yield: 65–75%) .
Purification : Recrystallize from ethanol-DMF (1:1) to achieve >95% purity .
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 70% |
| Catalyst | Triethylamine | – |
| Reaction Temperature | 0–5°C (coupling step) | – |
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Answer: Common discrepancies and solutions:
- Bioavailability vs. in vitro activity : Use molecular dynamics (MD) simulations to assess solvation effects or protein flexibility, which static docking (e.g., AutoDock) may overlook .
- SAR inconsistencies : Compare analogs (e.g., fluorophenyl or bromophenyl substitutions) via Free-Wilson analysis to isolate substituent effects .
- Crystallographic vs. spectroscopic data : Validate hydrogen bonding via X-ray diffraction (e.g., SHELXL refinement ) and cross-check with IR/NMR .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
Answer: Proposed workflow:
In vitro screening : Test cytotoxicity (MTT assay) against HeLa or MCF-7 cells (IC₅₀ <10 μM suggests potency) .
Target identification :
- Proteomics : Use affinity chromatography with a biotinylated analog .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) .
Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. How can researchers validate the compound’s metabolic stability using advanced analytical techniques?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
